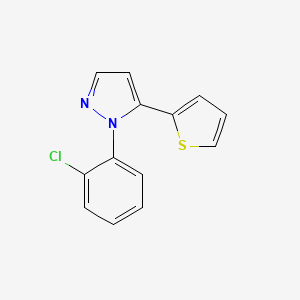![molecular formula C40H58S4Sn2 B572472 4,8-Bis[5-(2-etilhexil)tiofen-2-il]-2,6-bis(trimetilestanil)benzo[1,2-b:4,5-b']ditiofeno CAS No. 1352642-37-5](/img/structure/B572472.png)
4,8-Bis[5-(2-etilhexil)tiofen-2-il]-2,6-bis(trimetilestanil)benzo[1,2-b:4,5-b']ditiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its applications in
Aplicaciones Científicas De Investigación
Evolución Fotocatalítica de Hidrógeno
Los copolímeros de doble aceptor basados en BDTT han llamado la atención por su potencial en la evolución fotocatalítica de hidrógeno. Los investigadores han explorado la sintonización de la oxidación de sulfuro en BDTT para construir una serie de copolímeros basados en sulfona. Estos copolímeros, particularmente los de tipo A1–A2, prometen superar los copolímeros tradicionales de tipo D–A y los homopolímeros de tipo A–A. Notablemente, el polímero PBDTTS-1SO demostró una alta actividad fotocatalítica bajo iluminación de luz visible, con un rendimiento cuántico aparente que supera el 18% a 500 nm .
Aplicaciones de Biosensado
Se ha desarrollado un nuevo nanocompuesto fotocatódico, que combina BDTT con ftalocianina de zinc (PTB7-Th/ZnPc), para el biosensado ultrasensible. Este compuesto exhibe una alta eficiencia de conversión fotoeléctrica bajo iluminación de longitud de onda larga. Sirve como biosensor para detectar microARN-21 (miARN-21) y demuestra excelentes capacidades antiinterferencias hacia sustancias reductoras .
Fotovoltaica Orgánica (OPV)
Los derivados de BDTT se han investigado en células solares orgánicas debido a sus propiedades optoelectrónicas favorables. Su capacidad para absorber la luz en las regiones visible e infrarroja cercana los hace adecuados para aplicaciones de OPV. Los investigadores exploran materiales basados en BDTT como donantes o aceptores de electrones en células solares de heteroestructura a granel .
Mecanismo De Acción
Target of Action
The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .
Pharmacokinetics
The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .
Result of Action
The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDTT.
Propiedades
Número CAS |
1352642-37-5 |
|---|---|
Fórmula molecular |
C40H58S4Sn2 |
Peso molecular |
904.564 |
Nombre IUPAC |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
Clave InChI |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
Origen del producto |
United States |
Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?
A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:
Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?
A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


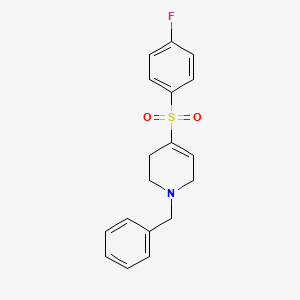
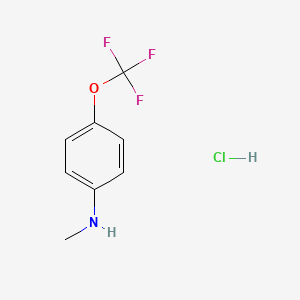
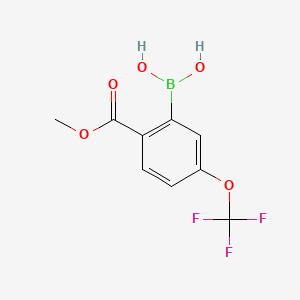
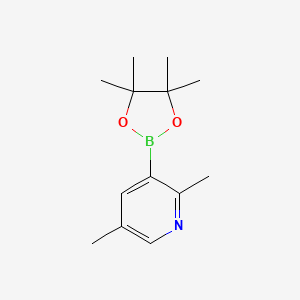

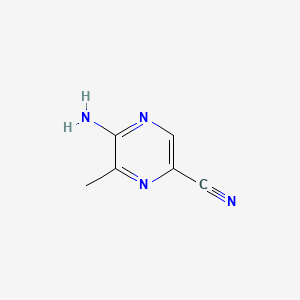
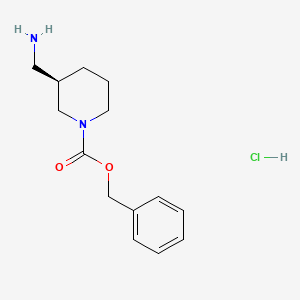
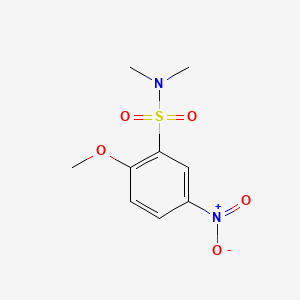

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

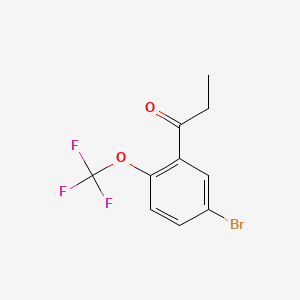
![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)
